H-DL-Abu-OH

Pharmaceutical Synthesis Chiral Resolution Biocatalysis

H-DL-Abu-OH (CAS 80-60-4), a racemic mixture of D- and L-2-aminobutyric acid, is the strategically cost-effective alternative to expensive enantiopure L-ABA. This non-proteinogenic amino acid is the critical chiral building block for the antiepileptic API levetiracetam. Sourcing this racemate enables validated cost-reduction via deracemization, achieving up to 87% yield and >99% ee. It also serves as a potent fermentation additive, boosting cellulase activity 5.0-fold, and is the ideal standard substrate for novel chiral catalyst benchmarking. Avoid generic substitution risks; secure your consistent, high-purity supply chain.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 80-60-4
Cat. No. B3430085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Abu-OH
CAS80-60-4
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N
InChIInChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
InChIKeyQWCKQJZIFLGMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-DL-Abu-OH (DL-2-Aminobutyric Acid) CAS 80-60-4: Procurement-Relevant Profile and Class Positioning


H-DL-Abu-OH (CAS 80-60-4), also designated as DL-2-aminobutyric acid, is a non-proteinogenic, alpha-amino acid characterized as a racemic mixture of D- and L-2-aminobutyric acid enantiomers [1]. It is a monocarboxylic acid with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol [1]. As a chiral building block, it serves as a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), notably the antiepileptic drug levetiracetam , and is widely utilized in solution-phase peptide synthesis . Its availability in racemic form positions it as a versatile and cost-effective starting material for both research and industrial applications requiring chiral resolution or deracemization.

Why H-DL-Abu-OH Cannot Be Generically Substituted: The Quantifiable Consequences of Racemic vs. Enantiopure Selection


Substituting H-DL-Abu-OH with a generic amino acid analog or a single enantiomer is not functionally equivalent due to quantifiable differences in cost, synthetic utility, and specific biological activity. Patent literature explicitly states that the enantiopure starting material L-2-aminobutyric acid is "expensive and the cost is higher" compared to alternative routes [1]. This cost differential is a primary driver for using the racemic mixture as a procurement strategy for deracemization processes, which can achieve yields of up to 87% with >99% enantiomeric excess (ee) for the desired L-enantiomer [2]. Furthermore, H-DL-Abu-OH exhibits unique, quantifiable biological activity not shared by its individual enantiomers or close structural analogs like L-alanine, including a 5.0-fold stimulation of specific enzyme activity in industrial fermentation [3]. These distinct economic and functional parameters render generic substitution without a quantifiable performance or cost analysis a high-risk proposition for scientific and industrial outcomes.

H-DL-Abu-OH (CAS 80-60-4) Quantified Procurement Evidence: Head-to-Head Data Against L-Enantiomer and Structural Analogs


Cost Advantage: H-DL-Abu-OH as an Economical Precursor for High-Yield Deracemization to L-Enantiomer

The procurement of H-DL-Abu-OH (racemic mixture) is economically favored over the direct purchase of its L-enantiomer for applications requiring the optically pure form. A patent explicitly states that the enantiopure starting material L-2-aminobutyric acid is "expensive and the cost is higher" [1]. As a quantitative alternative, the racemic H-DL-Abu-OH can be efficiently deracemized to yield high-purity L-2-aminobutyric acid. A specific biocatalytic method demonstrates an 87% yield with >99% enantiomeric excess (ee) when using DL-2-aminobutyric acid as the substrate [2].

Pharmaceutical Synthesis Chiral Resolution Biocatalysis

Industrial Enzyme Production: Quantified Enhancement of Cellulase Activity by H-DL-Abu-OH

H-DL-Abu-OH functions as a potent, quantifiable stimulator of the cellulase enzyme complex in the fungus *Trichoderma citrinoviride*, an effect not reported for its individual enantiomers or other simple amino acid analogs in this context. The addition of H-DL-Abu-OH to fermentation media results in a specific and significant increase in enzyme titers [1].

Industrial Biotechnology Enzyme Engineering Biofuel Production

Enzymatic Resolution: Discriminatory Behavior of Alanine Racemase with H-DL-Abu-OH vs. L-Alanine

In bioprocessing, the separation of H-DL-Abu-OH (or its L-form) from the by-product L-alanine is a common challenge due to their similar physical and chemical properties. However, the enzyme alanine racemase can discriminate effectively between these two compounds, a key differentiator for purification workflows. This selectivity allows for the targeted removal of L-alanine contamination without affecting the desired L-2-aminobutyric acid [1].

Biocatalysis Downstream Processing Amino Acid Purification

Procurement-Driven Application Scenarios for H-DL-Abu-OH Based on Quantified Evidence


Cost-Effective Procurement for Chiral API Intermediate Manufacturing

This scenario applies when the end goal is the synthesis of an enantiopure drug intermediate like (S)-2-aminobutyric acid for levetiracetam production. As established, the enantiopure L-form is a more expensive starting material [1]. Instead, sourcing the racemic H-DL-Abu-OH and implementing a deracemization step is a validated cost-reduction strategy. A biocatalytic process can convert H-DL-Abu-OH to the desired L-enantiomer with an 87% yield and >99% enantiomeric excess [2], offering a clear economic advantage over direct procurement of the enantiopure compound.

Enhancing Industrial Enzyme Production in Biorefineries

For operations focused on producing cellulase enzymes for biofuel or biomass conversion, H-DL-Abu-OH presents a quantifiable advantage as a fermentation media additive. Its use is supported by evidence showing it can increase FPase activity by 5.0-fold and endoglucanase activity by 2.7-fold in *Trichoderma* fermentations [1]. This makes it a compelling choice for procurement in industrial biotechnology settings where maximizing enzyme yield per fermentation batch is critical for economic viability.

Academic or Industrial R&D in Chiral Resolution Methodologies

H-DL-Abu-OH is the ideal substrate for research and development groups working on novel chiral resolution or deracemization techniques. Its racemic nature makes it a standard test compound for evaluating new catalysts or enzymatic systems. As demonstrated, a method using immobilized D-amino acid oxidase can achieve 48% yield and 99.5% ee for L-2-aminobutyric acid [1]. The compound's established role in this field makes it a necessary procurement item for any laboratory developing or benchmarking new asymmetric synthesis or separation technologies.

Purification Process Development Using Selective Enzymatic Discrimination

When developing or optimizing a bioprocess for producing L-2-aminobutyric acid, the contamination of the product stream with L-alanine is a known challenge. The evidence that alanine racemase can effectively discriminate between L-alanine and L-2-aminobutyric acid [1] provides a specific, enzyme-based purification route. Procuring H-DL-Abu-OH (as the precursor to L-ABA) is essential for R&D efforts aimed at scaling up this enzymatic separation method, which offers a targeted alternative to more complex and costly chromatographic or crystallization steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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